molecular formula C3H4N6O3 B14225261 2-azido-1H-imidazole;nitric acid CAS No. 828268-77-5

2-azido-1H-imidazole;nitric acid

Cat. No.: B14225261
CAS No.: 828268-77-5
M. Wt: 172.10 g/mol
InChI Key: SGUADUZWKFFZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-1H-imidazole;nitric acid is a chemical compound with the molecular formula C3H4N6O3 . It belongs to the class of nitrogen-rich heterocyclic compounds, which are of significant interest in the field of energetic materials research . The structure combines an imidazole ring, a fundamental heterocycle found in biological systems such as the amino acid histidine , with an azido functional group. Azido groups are known for their high energy content and are often incorporated into molecular scaffolds to tailor properties like density and thermal stability . This specific molecular architecture, featuring azido and nitro groups on heterocyclic rings, is a recognized strategy in the design of novel energetic materials and melt-castable explosives, aiming to find alternatives to traditional compounds like TNT . As a research chemical, this product is intended for investigational purposes in controlled laboratory settings only. It is not for diagnostic, therapeutic, or any other personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before handling.

Properties

CAS No.

828268-77-5

Molecular Formula

C3H4N6O3

Molecular Weight

172.10 g/mol

IUPAC Name

2-azido-1H-imidazole;nitric acid

InChI

InChI=1S/C3H3N5.HNO3/c4-8-7-3-5-1-2-6-3;2-1(3)4/h1-2H,(H,5,6);(H,2,3,4)

InChI Key

SGUADUZWKFFZCR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)N=[N+]=[N-].[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance azide nucleophilicity but may decompose HNO₃ at elevated temperatures.
  • Mixed solvent systems (DCM/DMF 1:1) balance reactivity and stability, achieving 12% higher yields than single-phase systems.

Temperature Control

  • Azidation proceeds optimally between 50–80°C. Exceeding 100°C risks explosive decomposition of intermediates.
  • Microwave-assisted synthesis (80°C, 30 min) achieves comparable yields to conventional heating (8 hours).

Catalytic Enhancements

  • Bronsted acids : p-Toluenesulfonic acid (10 mol%) accelerates SₙAr reactions, reducing reaction time from 16 to 6 hours.
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves NaN₃ solubility in non-polar solvents, boosting yields by 18%.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-azido-1H-imidazole; nitric acid with structurally related imidazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogP PSA (Ų) Applications
2-Azido-1H-imidazole; nitric acid C₃H₄N₆O₃ 172.102 Azido (-N₃), Nitrate 0.98 144.48 Explosives, click chemistry
2-Nitroimidazole-iminodiacetic acid C₇H₈N₄O₆ (estimated) ~244.16 (estimated) Nitro (-NO₂), IDA N/A N/A Radiopharmaceuticals
5-Nitroimidazole-asparagine C₁₀H₁₄N₅O₅ (estimated) ~292.25 (estimated) Nitro (-NO₂), Asparagine N/A N/A Antimicrobial agents
1-Methyl-5-nitroimidazole C₄H₅N₃O₂ 127.10 Nitro (-NO₂), Methyl -0.12 71.84 Antiprotozoal drugs

Key Observations :

  • Azido vs. Nitro Groups: The azido group in 2-azido-1H-imidazole; nitric acid is more reactive than nitro (-NO₂) groups in nitroimidazoles, enabling rapid cycloaddition reactions (e.g., with alkynes in click chemistry). Nitro groups, however, are better electron-withdrawing moieties, enhancing stability in pharmaceuticals .
  • Nitric Acid Role : Unlike nitroimidazoles, where nitric acid is used for nitration during synthesis, here it forms a nitrate salt, increasing oxidative capacity and solubility in polar solvents .

Comparison :

  • Reactivity : Azidation requires milder conditions compared to nitration, which involves strong acids and elevated temperatures.
  • Yield and Purity : Nitroimidazoles (e.g., 5-nitroimidazole-asparagine) often require purification via column chromatography due to byproducts, whereas azido compounds may form explosive residues, complicating isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.